Pemirolast potassium is an anti-allergic drug classified as a mast cell stabilizer. [ [] ] It acts by inhibiting the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells, which are key players in allergic reactions. [ [] ] Pemirolast potassium is primarily recognized for its role in the treatment of allergic diseases, specifically in the management of asthma and allergic rhinitis. [ [] ]
Pemirolast potassium is classified as a small molecule drug, specifically a histamine H1 receptor antagonist. It is recognized for its ability to stabilize mast cells, thereby preventing the release of histamine and other mediators that contribute to allergic symptoms. The DrugBank accession number for pemirolast is DB00885, indicating its recognized status in pharmacological databases .
The synthesis of pemirolast potassium involves several chemical reactions. A notable method includes the condensation of ethyl cyanoacetate with triethyl orthoformate, which leads to the formation of ethyl (ethoxymethylene) cyanoacetate. This intermediate undergoes further reactions to yield pemirolast potassium .
Key parameters for the synthesis include:
Pemirolast potassium has a defined molecular formula of with a molecular weight of approximately 228.21 g/mol. The structure features multiple functional groups, including a tetrazole moiety, which plays a crucial role in its biological activity.
Pemirolast potassium participates in various chemical reactions relevant to its pharmacological activity:
Pemirolast potassium operates primarily by antagonizing the histamine H1 receptor. By binding to these receptors, it prevents histamine from exerting its effects on target tissues, which include:
Pemirolast potassium exhibits distinct physical and chemical properties that influence its application:
Pemirolast potassium is primarily used in clinical settings for:
Pemirolast Potassium emerged from systematic research into mast cell stabilizers in the late 20th century. Initially developed by Bristol-Myers Squibb (as BMY 26517) and later advanced by Mitsubishi Tanabe Pharma Corporation, it received U.S. Food and Drug Administration approval in 1999 under the brand name Alamast for ophthalmic use [6] [9]. Unlike earlier anti-allergy agents such as Cromoglicate, Pemirolast Potassium demonstrated superior patient tolerance in clinical studies. A pivotal double-blind trial revealed significantly less ocular discomfort (including burning/stinging and tearing) compared to Cromoglicate and Ketorolac, establishing its clinical niche [2].
Pharmacologically, Pemirolast Potassium is classified as a mast cell stabilizer with dual mechanisms:
Pemirolast Potassium has the systematic name potassium 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (molecular formula: C₁₀H₇KN₆O; molecular weight: 266.3 g/mol) [4] [7]. Its structure integrates:
Table 1: Key Physicochemical Properties
Property | Value/Description | Significance |
---|---|---|
Solubility in Water | 53 mg/mL | Facilitates aqueous ophthalmic formulations |
Solubility in DMSO/EtOH | Insoluble | Limits non-aqueous applications |
Crystal Form (Potassium Salt) | Crystalline hydrate | Enhances stability vs. amorphous forms |
Hygroscopicity (Potassium Salt) | Moderate | Requires controlled packaging |
The potassium salt form was developed to address limitations of earlier salts. The sodium salt (described in U.S. Patent 4,122,274) exhibited physical instability, transforming from amorphous to crystalline states upon storage, as confirmed by variable Raman spectra [5] [10]. In contrast, the potassium salt offers:
Pemirolast Potassium holds varying regulatory statuses worldwide:
Table 2: Global Market Distribution (2023)
Region | Market Share (%) | Key Growth Drivers |
---|---|---|
North America | 40 | High adoption for ocular allergies |
Asia Pacific | 25 | Expanding access in China/India; CAGR of 7.5% |
Europe | 20 | Niche research applications |
Latin America | 10 | Increasing allergy prevalence |
Middle East & Africa | 5 | Developing healthcare infrastructure |
The global market, valued at $150 million in 2024, is projected to reach $300 million by 2033, driven by rising allergy prevalence (affecting 30% of the global population per WHO data) and expanding applications [3] [9]. North America dominates revenue, while Asia Pacific exhibits the highest growth potential, partly due to OTC availability in countries like Japan [3].
Recent research explores drug repurposing: Molecular dynamics simulations identified Pemirolast Potassium as a candidate for SARS-CoV-2 spike protein disruption, potentially inhibiting viral attachment to ACE-2 receptors [4]. This aligns with trends toward non-steroidal anti-inflammatory ophthalmic agents, positioning Pemirolast Potassium for expanded therapeutic roles beyond its current allergology focus [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7